(S,R,S)-Ahpc-C2-NH2, also known as (S,R,S)-2-amino-3-(1-hydroxy-1-phenyl)propanamide, is a chiral compound used in various scientific applications, particularly in the field of medicinal chemistry. This compound is notable for its potential therapeutic properties and its role in the synthesis of biologically active molecules. It falls under the classification of amino acids and derivatives, specifically as an α-amino acid due to the presence of an amino group attached to the carbon adjacent to the carboxylic acid group.
(S,R,S)-Ahpc-C2-NH2 can be synthesized from natural sources or through chemical synthesis. Its classification as an amino acid derivative places it within a broader category of compounds that are crucial for biological processes. Amino acids play vital roles in protein synthesis, enzyme function, and metabolic pathways.
The synthesis of (S,R,S)-Ahpc-C2-NH2 can be achieved through several methods:
The synthesis often involves protecting group strategies to ensure that specific functional groups remain unreacted during various reaction steps. The final deprotection steps yield (S,R,S)-Ahpc-C2-NH2 in its active form.
(S,R,S)-Ahpc-C2-NH2 has a specific three-dimensional configuration that is critical for its biological activity. The molecular structure can be described as follows:
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
(S,R,S)-Ahpc-C2-NH2 participates in various chemical reactions typical for amino acids:
The reactivity of (S,R,S)-Ahpc-C2-NH2 is influenced by its functional groups, which dictate its behavior in different chemical environments.
The mechanism of action for (S,R,S)-Ahpc-C2-NH2 involves its interaction with biological targets such as enzymes and receptors. The chiral nature of this compound allows it to bind selectively to specific sites, influencing biochemical pathways.
Research indicates that (S,R,S)-Ahpc-C2-NH2 may modulate certain signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and concentration.
(S,R,S)-Ahpc-C2-NH2 has several scientific uses:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in chemical biology and therapeutic development, exploiting the cell’s endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. These heterobifunctional molecules consist of three core elements: a ligand that binds a protein of interest (POI), an E3 ubiquitin ligase recruiter, and a linker that covalently connects these two moieties [4]. The mechanistic elegance of PROTACs lies in their ability to induce proximity between an E3 ligase and the POI, forming a ternary complex (POI-PROTAC-E3 ligase). This complex facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme (recruited by the E3 ligase) onto lysine residues of the POI [4] [8]. Polyubiquitination serves as a molecular tag marking the POI for recognition and destruction by the 26S proteasome [4] [6].
A critical advantage of PROTACs over traditional occupancy-driven inhibitors is their event-driven mechanism of action [4]. A single PROTAC molecule can catalytically facilitate the degradation of multiple POI molecules, offering potential advantages in potency, duration of effect, and the ability to target proteins considered "undruggable" by conventional approaches (e.g., scaffold proteins, transcription factors) [4]. Furthermore, PROTACs target the entire protein for destruction, eliminating all its functions (catalytic and non-catalytic/scaffolding), which can overcome resistance mechanisms seen with inhibitors targeting specific functional domains [4].
Table 1: Key Mechanistic Features of PROTAC Technology
Feature | Description | Significance |
---|---|---|
Ubiquitin-Proteasome System (UPS) | Cellular machinery for regulated protein degradation involving ubiquitin tagging and proteasomal destruction. | PROTACs hijack this natural pathway for targeted degradation. |
Heterobifunctional Design | Combines POI ligand, E3 ligase ligand, and linker into a single molecule. | Enables simultaneous binding to target protein and E3 ligase. |
Ternary Complex Formation | Dynamic assembly of POI, PROTAC, and E3 ligase. | Essential for bringing the POI into proximity with the ubiquitination machinery. |
Polyubiquitination | Addition of ubiquitin chains (typically Lys48-linked) to lysines on the POI. | Signals the POI for recognition and degradation by the 26S proteasome. |
Event-Driven Catalysis | One PROTAC molecule can facilitate degradation of multiple POI molecules. | Offers potential for lower effective doses, prolonged effects, and targeting high-abundance proteins compared to stoichiometric inhibitors. |
Target Scope | Capable of degrading diverse proteins, including those lacking enzymatic activity or traditional binding pockets. | Expands the "druggable genome" beyond targets amenable to inhibition. |
However, PROTAC function is not without complexities. The "hook effect" is a well-documented phenomenon where high concentrations of PROTAC saturate binding sites, leading to the formation of non-productive binary complexes (POI-PROTAC and E3-PROTAC) instead of the required ternary complex, thereby reducing degradation efficiency [4]. Optimization of PROTAC design, including linker length/composition and ligand affinity, aims to promote cooperative ternary complex formation and mitigate this effect [4] [8].
The successful development of PROTACs is intrinsically linked to the availability of suitable ligands capable of high-affinity and selective recruitment of E3 ubiquitin ligases. The human genome encodes over 600 E3 ligases, which confer substrate specificity within the UPS [2] [4] [8]. However, the PROTAC field has historically relied heavily on a very limited set of E3 ligases due to the availability of well-characterized, cell-permeable small-molecule ligands.
Early PROTACs (circa 2001-2008) utilized peptide-based ligands to recruit E3 ligases like the Skp1–Cullin–F box (SCF) complex, particularly β-TRCP [4] [8]. While pioneering, these peptide-based PROTACs suffered from significant limitations, including poor cell permeability, metabolic instability (susceptibility to proteases and phosphatases), and often low affinity, hindering their broader application [4] [5]. A major breakthrough occurred with the introduction of the first small-molecule E3 ligase recruiters. Nutlin-3, an inhibitor of the Mouse Double Minute 2 Homolog (MDM2) E3 ligase, was used in 2008 to create a PROTAC targeting the Androgen Receptor (AR), demonstrating significantly improved cellular permeability and activity [4] [8]. Shortly thereafter, ligands for cellular Inhibitor of Apoptosis Proteins (cIAP) were incorporated into PROTACs (e.g., Methyl bestatin-based SNIPERs) [4] [8].
The landscape shifted dramatically with the adoption of ligands for Cereblon (CRBN) and Von Hippel-Lindau (VHL) proteins. Thalidomide and its derivatives (lenalidomide, pomalidomide) were discovered to be high-affinity ligands for CRBN, a substrate receptor of the CUL4-RING E3 ligase complex (CRL4^CRBN) [5] [8]. Similarly, extensive medicinal chemistry efforts, driven initially by the goal of inhibiting the VHL-Hypoxia-Inducible Factor 1 Alpha (HIF-1α) interaction for therapeutic benefit, led to the development of potent peptidomimetic ligands for VHL, the substrate receptor of the CUL2-RING E3 ligase complex (CRL2^VHL) [1] [3] [6]. These ligands, exemplified by VH032 and its derivatives like (S,R,S)-Ahpc, offered superior drug-like properties, high affinity, and selectivity compared to earlier options [3] [5] [10].
Table 2: Key E3 Ligase Ligands in PROTAC Development
E3 Ligase | Ligand Class/Examples | Introduction Era | Key Advantages | Limitations/Considerations |
---|---|---|---|---|
Peptides (e.g., SCFβ-TRCP) | Phosphopeptides (e.g., IκBα phosphopeptide) | Early 2000s | Proof-of-concept; direct E3 recruitment. | Poor permeability, instability, low affinity. |
MDM2 | Nutlins (e.g., Nutlin-3) | 2008 | First small-molecule E3 recruiter; validated cellular activity. | Potential for on-target toxicity due to p53 activation. |
cIAP | Bestatin derivatives (e.g., Methyl bestatin) | ~2010 | Cell-permeable small molecules; enabled SNIPER technology. | Potential for non-specific IAP activation leading to cytotoxicity. |
CRBN | IMiDs (Thalidomide, Lenalidomide, Pomalidomide) | ~2010-Present | Excellent drug-like properties, oral bioavailability; high ligandability; vast toolkit of derivatized ligands. | Teratogenicity risk (thalidomide history); endogenous substrates (IKZF1/3) complicate effects. |
VHL | Peptidomimetics (VH032, (S,R,S)-Ahpc) | ~2012-Present | High affinity and selectivity; well-characterized binding; reduced risk in certain tissues (e.g., platelets [2]). | Relatively larger size/higher MW; potential permeability challenges; requires specific exit vectors. |
Despite the dominance of CRBN and VHL ligands in current PROTAC design and clinical candidates (the majority of which are CRBN-based [5]), there is a strong impetus to expand the repertoire of E3 ligases utilized. This expansion is driven by several factors: 1) Overcoming Resistance: Mutations or downregulation of a single E3 ligase (e.g., CRBN) can lead to resistance to PROTACs relying solely on that ligase [2]. 2) Tissue-Specific Expression: Leveraging E3 ligases with restricted expression patterns (e.g., low VHL in platelets) can enhance tumor selectivity and reduce on-target toxicity in healthy tissues [2] [4]. 3) Expanding the Degradable Proteome: Different E3 ligases may have varying efficiencies or capabilities for degrading specific POIs due to unique ternary complex dynamics, subcellular localization, or intrinsic substrate preferences [2] [15]. Consequently, significant research focuses on discovering and developing ligands for novel E3 ligases (e.g., RNF114, DCAF16, KEAP1) [5] [8], although CRBN and VHL ligands remain the most extensively validated and utilized workhorses.
(S,R,S)-Ahpc-C2-NH2 is a synthetically derived building block specifically designed for the construction of VHL-recruiting PROTACs. Its core structure is based on (S,R,S)-Ahpc (also known as VH032-NH2 or VHL Ligand 1), which is the active enantiomer of a potent, peptidomimetic ligand for the VHL protein [3] [10]. The designation (S,R,S) refers to the specific stereochemical configuration at three chiral centers, which is crucial for high-affinity binding to VHL. The inactive stereoisomer, (S,S,S)-Ahpc, is often used as a critical negative control in PROTAC experiments to confirm that degradation is specifically mediated by VHL recruitment [10].
Structurally, (S,R,S)-Ahpc mimics the key hydroxyproline residue of the natural substrate HIF-1α, which is hydroxylated under normoxic conditions. This hydroxyproline binds deeply within a hydrophobic pocket on the VHL protein surface, forming critical hydrogen bonds, including one with His115 of VHL [6] [10]. The ligand also features a central hydrophobic moiety (derived from dimethylbutanoic acid) and an aromatic terminus (typically a substituted benzyl group) that engage in additional interactions with the VHL binding surface [3] [6] [10]. This precise molecular recognition underpins the high affinity (typically low micromolar to nanomolar) and selectivity of (S,R,S)-Ahpc for VHL.
(S,R,S)-Ahpc-C2-NH2 represents a derivative of the core ligand that is pre-equipped for integration into PROTACs. The "C2-NH2" suffix explicitly describes the linker attachment:
The linker attachment point on the core (S,R,S)-Ahpc molecule is strategically chosen. Typically, the exit vector is located on the aryl ring (e.g., para-position of the benzyl group) opposite the critical hydroxyproline mimetic binding region [1] [3] [9]. This positioning minimizes steric interference with VHL binding when the linker (and subsequently the POI ligand) is attached. The short ethyl linker (-C2-) provides minimal spacing and flexibility. The terminal primary amine (-NH2) serves as a versatile chemical handle, allowing straightforward conjugation to carboxylic acid-containing POI ligands (forming amide bonds) or other reactive groups (e.g., via NHS ester, isocyanate, or click chemistry reactions) during PROTAC synthesis [1] [9].
Table 3: Structural Components and Properties of (S,R,S)-Ahpc-C2-NH2
Component | Description | Role in PROTAC Design |
---|---|---|
Core Ligand ((S,R,S)-Ahpc) | Stereospecific VHL-binding motif derived from VH032; mimics HIF-1α hydroxyproline. Molecular Weight: ~430.56 g/mol [3] [10]. | Mediates high-affinity, selective recruitment of the CRL2VHL E3 ubiquitin ligase complex. |
Linker (-C2-) | Ethylene spacer (2-carbon chain). | Provides a short connection between the E3 ligand and the functional handle; influences PROTAC geometry and physicochemical properties. |
Functional Handle (-NH₂) | Terminal primary amine group. | Enables chemical conjugation to POI ligands (e.g., via amide bond formation with carboxylic acids). |
Overall Molecular Weight | Approximately 501.64 g/mol [9]. | Contributes to the total size and properties of the final PROTAC molecule. |
Key Binding Features | Hydroxyproline mimic engages VHL pocket; hydrophobic interactions; specific (S,R,S) stereochemistry essential. | Ensures efficient ternary complex formation; inactive stereoisomers serve as critical controls. |
The primary function of (S,R,S)-Ahpc-C2-NH2 in PROTACs is to serve as the VHL-recruiting module. When conjugated via its amine group to a linker connected to a POI ligand, it enables the formation of the PROTAC-VHL-POI ternary complex. This complex formation is the critical first step leading to ubiquitination of the POI by the CRL2^VHL complex and its subsequent proteasomal degradation. Examples of its application include PROTACs targeting BCR-ABL1 (e.g., GMB-475) [3] and numerous other targets developed for research purposes [1] [7] [9]. The specific short linker and terminal amine make (S,R,S)-Ahpc-C2-NH2 particularly suitable for constructing PROTACs where a close proximity between the VHL and POI binding sites is optimal or for generating focused libraries exploring linker effects starting from a minimal tether [1] [9]. Its well-defined structure and role as a versatile VHL-recruiting building block make it a staple in the toolbox of medicinal chemists developing targeted protein degraders.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: